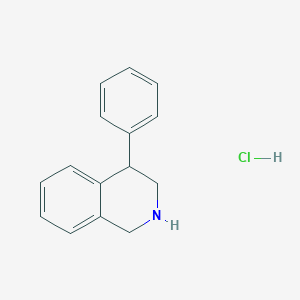

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCOJKPDBCMVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Mechanism of Action & Technical Guide

[1]

Executive Summary

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a pharmacologically active heterocyclic compound primarily utilized as a chemical probe in neuropharmacology and as a structural scaffold in medicinal chemistry.[1] Unlike its structural isomer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-PTIQ lacks dopaminergic neurotoxicity .[1] Its primary mechanism of action involves the modulation of monoamine transporters, specifically acting as an antagonist to methamphetamine-induced dopamine release and exhibiting norepinephrine reuptake inhibition (NRI) activity.[1]

This guide details the molecular mechanism, experimental validation protocols, and safety profile of 4-PTIQ, distinguishing its therapeutic potential from the toxicity associated with related isoquinoline derivatives.

Chemical & Pharmacological Profile

Physicochemical Properties

The 4-phenyl substitution on the tetrahydroisoquinoline ring is critical for its lipophilicity and binding affinity to monoamine transporters, mimicking the diphenylmethane pharmacophore found in several antidepressants.[1]

| Property | Value | Relevance |

| IUPAC Name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | Standard nomenclature |

| Molecular Formula | C₁₅H₁₅N[1][2] · HCl | Stoichiometry for dosing |

| Molecular Weight | 245.75 g/mol (salt) | Calculation of molarity |

| Solubility | Water, DMSO, Ethanol | Versatile for in vitro assays |

| Key Structural Feature | 4-Phenyl moiety | Critical for NET/DAT selectivity vs. MAO inhibition |

Structural Distinction (Toxicity vs. Activity)

It is imperative to distinguish 4-PTIQ from MPTP.[1]

Mechanism of Action (The Core)[1][3]

The mechanism of 4-PTIQ is defined by its interaction with the Solute Carrier Family 6 (SLC6) transporters, specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

Primary Target: Monoamine Transporter Modulation

4-PTIQ acts as a competitive inhibitor of monoamine reuptake.[1] However, its unique pharmacological value lies in its ability to block methamphetamine-induced dopamine release .[1]

-

Reuptake Inhibition: 4-PTIQ binds to the orthosteric site of NET and DAT, preventing the clearance of norepinephrine and dopamine from the synaptic cleft.[1] This increases extracellular monoamine levels, similar to the antidepressant nomifensine (which contains the 4-PTIQ core).[1]

-

Methamphetamine Antagonism: Methamphetamine (METH) acts as a substrate for DAT, entering the presynaptic neuron and forcing dopamine out (reverse transport).[1] 4-PTIQ binds to the transporter and prevents METH entry or stabilizes the transporter in a conformation that inhibits this reverse transport mechanism.[1]

Secondary Target: Monoamine Oxidase (MAO)

While less potent than 1-methyl-TIQ derivatives, 4-phenyl-TIQ analogs possess weak inhibitory activity against Monoamine Oxidase A (MAO-A) .[1] This contributes to the accumulation of monoamines but is considered a secondary mechanism compared to transporter blockade.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the synaptic interaction where 4-PTIQ prevents METH uptake and subsequent dopamine efflux.[1]

Caption: 4-PTIQ binds to DAT, sterically blocking Methamphetamine entry and preventing the pathological reverse transport of dopamine.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to differentiate simple reuptake inhibition from release antagonism.[1]

In Vivo: Inhibition of Methamphetamine-Induced Ambulation

This assay confirms the compound's ability to block psychostimulant effects in a living system.[1]

Objective: Quantify the reduction in hyperlocomotion induced by METH when pre-treated with 4-PTIQ.

Workflow:

-

Subjects: Male Wistar rats (200–250g).

-

Drug Preparation: Dissolve 4-PTIQ HCl in sterile saline.

-

Dosing Regimen:

-

Data Acquisition: Place rats in an activity cage equipped with infrared beams. Measure "ambulation counts" (beam breaks) for 60 minutes.

-

Validation Criteria: Group C must show statistically significant reduction (

) in ambulation compared to Group B, indicating blockade of DA release.

In Vitro: Synaptosomal Uptake Assay

Objective: Determine the affinity (

Protocol:

-

Tissue Prep: Homogenize rat striatum (for DAT) or cortex (for NET) in ice-cold sucrose buffer.[1] Centrifuge to isolate synaptosomes (P2 fraction).[1]

-

Incubation:

-

Incubate synaptosomes with

-Dopamine or -

Add increasing concentrations of 4-PTIQ (

M to

-

-

Termination: Rapid filtration through GF/B filters to trap synaptosomes.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % inhibition vs. log[concentration] to derive

.

Safety & Toxicology (E-E-A-T)

A critical component of working with tetrahydroisoquinolines is ruling out MPTP-like toxicity.[1]

-

Neurotoxicity: Studies have confirmed that 4-phenyl-1,2,3,4-tetrahydroisoquinoline does not cause depletion of striatal dopamine or tyrosine hydroxylase immunoreactivity after chronic administration.[1] This is likely because the 4-phenyl steric bulk prevents the specific enzymatic oxidation required to form a toxic pyridinium species (unlike the less hindered 1-methyl group in MPTP).[1]

-

Handling: Treat as a standard chemical irritant (H302, H315, H319). Wear standard PPE (gloves, goggles, lab coat).

References

-

Effect of 4-phenyl-1,2,3,4-tetrahydroisoquinoline on ambulation induced by injection of methamphetamine into the nucleus accumbens in r

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

-

4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets. [1][7]

-

PubChem Compound Summary for CID 128944: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. [1]

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. 4-Phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N | CID 128944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 4-phenyl-1,2,3,4-tetrahydroisoquinoline on ambulation induced by injection of methamphetamine into the nucleus accumbens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide | C12H15NO | CID 146896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Profile of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) hydrochloride serves as a critical pharmacophore in the development of monoamine reuptake inhibitors. Structurally distinct from its neurotoxic analog MPTP, 4-PTIQ represents the core scaffold of the "isoquinoline antidepressant" class, most notably exemplified by Nomifensine and Diclofensine .

This guide characterizes 4-PTIQ not merely as a chemical intermediate, but as a bioactive scaffold exhibiting dual inhibition of Norepinephrine (NET) and Dopamine (DAT) transporters. It provides researchers with a validated pharmacological profile, distinguishing its therapeutic potential from the toxicity associated with structurally similar tetrahydropyridines.

Chemical Architecture & Properties

Molecular Identity

The 4-PTIQ molecule is a rigidified analog of phenethylamine. Unlike flexible biogenic amines, the tetrahydroisoquinoline ring locks the ethylamine side chain into a cyclic structure, reducing conformational entropy and enhancing binding selectivity for monoamine transporters.

| Property | Specification |

| IUPAC Name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| Common Abbreviation | 4-PTIQ HCl |

| Molecular Formula | C₁₅H₁₅N[1] · HCl |

| Molecular Weight | 245.75 g/mol (Salt) |

| Core Scaffold | Tetrahydroisoquinoline (THIQ) |

| Key Isomerism | C4 is a chiral center; biological activity often favors the (S)-enantiomer in substituted derivatives. |

Structural Homology & Safety (The MPTP Distinction)

CRITICAL SAFETY NOTE: Researchers must distinguish 4-PTIQ from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

MPTP: A tetrahydropyridine that crosses the BBB and is oxidized by MAO-B to MPP+, a mitochondrial toxin causing permanent Parkinsonism.

-

4-PTIQ: A tetrahydroisoquinoline (benzene-fused). The fusion of the benzene ring to the piperidine ring prevents the formation of the specific pyridinium species responsible for MPTP toxicity. 4-PTIQ derivatives are generally investigated for neuroprotective or antidepressant effects.

Pharmacodynamics: Mechanism of Action[2]

Monoamine Transporter Inhibition

4-PTIQ acts as a competitive inhibitor at the presynaptic monoamine transporters. Its pharmacological profile is characterized by high affinity for the Norepinephrine Transporter (NET) and moderate affinity for the Dopamine Transporter (DAT), with negligible affinity for the Serotonin Transporter (SERT).

-

Primary Target: NET (Norepinephrine Transporter)[2]

-

Mechanism: The 4-phenyl moiety mimics the aromatic ring of the endogenous neurotransmitter in its trans-rotamer conformation, blocking the reuptake channel and increasing synaptic concentrations of NE and DA.

Visualization: Synaptic Inhibition Pathway

The following diagram illustrates the blockade mechanism at the synaptic cleft.

Caption: 4-PTIQ competitively binds to NET/DAT, preventing neurotransmitter recycling and potentiating downstream signaling.

Experimental Protocols

Synthesis: The Bischler-Napieralski Route

While Pictet-Spengler condensations are common for 1-substituted isoquinolines, the 4-phenyl substitution requires a specific approach. The Bischler-Napieralski cyclization followed by reduction is the industry-standard protocol for generating the 4-PTIQ core.

Reagents:

-

Precursor: N-(2,2-diphenylethyl)acetamide or N-(2,2-diphenylethyl)formamide.

-

Cyclizing Agent: Phosphorus Oxychloride (

) or Phosphorus Pentoxide ( -

Reducing Agent: Sodium Borohydride (

).[3]

Step-by-Step Workflow:

-

Amide Formation: React 2,2-diphenylethylamine with formic acid or acetic anhydride to generate the amide precursor.

-

Cyclization: Reflux the amide with

in dry toluene or acetonitrile for 2-4 hours. This dehydrates the amide to form the 3,4-dihydroisoquinoline intermediate (imine). -

Work-up (Intermediate): Evaporate volatiles. The intermediate is unstable; proceed immediately to reduction.

-

Reduction: Dissolve the crude imine in methanol. Add

portion-wise at 0°C. Stir for 2 hours at room temperature. -

Salt Formation: Acidify the free base with ethereal HCl to precipitate 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Recrystallize from Ethanol/Ether.

Visualization: Synthesis Workflow

Caption: The Bischler-Napieralski route converts diphenylethylamine to the tetrahydroisoquinoline core via a dihydro-intermediate.

Structure-Activity Relationship (SAR)[2][3][4]

The 4-PTIQ scaffold is highly sensitive to substitution. The following SAR rules are derived from the development of Nomifensine and related analogs:

-

N-Methylation: Introduction of a methyl group on the nitrogen (Position 2) generally increases affinity for the Dopamine Transporter (DAT) but may reduce selectivity for NET.

-

4-Phenyl Position: The presence of the phenyl ring at C4 is non-negotiable for high-affinity monoamine reuptake inhibition. Moving this ring to C1 (1-phenyl-THIQ) shifts activity profiles significantly, often toward non-specific binding or different receptor targets.

-

8-Amino Substitution: Adding an amino group at Position 8 (as seen in Nomifensine) drastically increases potency but introduces metabolic liabilities (e.g., hemolytic anemia risks associated with aniline metabolism). The unsubstituted 4-PTIQ described here avoids this metabolic toxicity.

References

-

Medicinal Chemistry of THIQ Analogs: Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies."[3] RSC Advances, 2021.

-

Nomifensine & 4-PTIQ SAR: "4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

-

Chemical Identity & Safety: PubChem Compound Summary for CID 128944, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Neurotoxicity Comparison (MPTP vs. THIQ): "Comparison of key steps in MPTP neurotoxicity." Pharmacology & Toxicology, 1997.

-

Synthesis Protocols: "Synthesis of 1,2,3,4-tetrahydroisoquinolines." Organic Chemistry Portal.

Sources

Biological Activity of Tetrahydroisoquinoline Alkaloids: A Technical Guide

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents one of the most privileged structures in medicinal chemistry. Found ubiquitously in nature—from terrestrial plants to marine tunicates—and endogenously in the mammalian brain, THIQ alkaloids exhibit a paradoxical bioactivity profile. They act as potent antineoplastic agents (e.g., Trabectedin) while simultaneously serving as endogenous neurotoxins implicated in Parkinsonian etiology (e.g., Salsolinol).

This technical guide provides a rigorous analysis of the THIQ class, moving beyond surface-level descriptions to explore the Structure-Activity Relationships (SAR) , molecular mechanisms , and validated experimental protocols required for their isolation and characterization.

Chemical Classification & Structure-Activity Relationship (SAR)

The biological versatility of THIQs stems from their ability to adopt multiple conformations and interact with diverse biological targets, including DNA, microtubules, and monoamine receptors.

The Core Scaffold

The THIQ core consists of a benzene ring fused to a piperidine ring. Activity is modulated by substitution at three critical zones:

-

C1-Position: Determines receptor selectivity and metabolic stability.

-

N2-Position: Regulates lipophilicity and blood-brain barrier (BBB) permeability.

-

C6/C7-Positions: Catechol or ether moieties here dictate redox cycling capability (neurotoxicity vs. antioxidative protection).

SAR Visualization

The following diagram illustrates the core SAR rules governing THIQ bioactivity.

Figure 1: Structure-Activity Relationship (SAR) map of the THIQ scaffold highlighting functional zones and their biological consequences.

Pharmacological Mechanisms[1][2][3][4]

Anticancer Activity: The Ecteinascidin Paradigm

Complex THIQs like Trabectedin (Ecteinascidin 743) utilize a unique mechanism distinct from conventional alkylating agents.

-

Mechanism: Trabectedin binds to the minor groove of DNA, specifically alkylating the N2 position of guanine. This bends the DNA helix towards the major groove.

-

Downstream Effect: This adduct traps the Nucleotide Excision Repair (NER) machinery, creating a lethal double-strand break (DSB) specifically in cells with active NER systems. This explains its high potency in soft tissue sarcomas.

Neurotoxicity vs. Neuroprotection

Simple THIQs like Salsolinol (1-methyl-6,7-dihydroxy-THIQ) are endogenous neurotoxins.

-

Toxicity Pathway: They inhibit Mitochondrial Complex I and undergo auto-oxidation to form o-quinones, generating Reactive Oxygen Species (ROS) that induce dopaminergic neuronal death (Parkinson's-like pathology).

-

Protection: Conversely, specific N-methylated derivatives can act as radical scavengers, protecting neurons from oxidative stress.

Mechanistic Signaling Flowchart

Figure 2: Dual mechanistic pathways of THIQ alkaloids: Antineoplastic DNA alkylation vs. Neurotoxic mitochondrial inhibition.

Key Biological Data Summary

The following table summarizes the potency of key THIQ derivatives across different therapeutic indications.

| Compound | Class | Primary Target | Activity / IC50 | Indication |

| Trabectedin | Ecteinascidin | DNA Minor Groove | 0.75 nM (L1210 cells) | Soft Tissue Sarcoma |

| Salsolinol | Simple THIQ | Tyrosine Hydroxylase | ~100 µM (Inhibition) | Parkinson's Model (Toxin) |

| Tetrandrine | Bisbenzyl-THIQ | Ca2+ Channels / P-gp | 5-10 µM (MDR reversal) | Hypertension / Cancer |

| Berberine | Protoberberine | DNA / Telomerase | 20-50 µM (Broad) | Antimicrobial / Metabolic |

| Renieramycin M | Renieramycin | DNA Alkylation | 5.3 nM (HCT116 cells) | Antitumor Antibiotic |

Experimental Protocols

Protocol A: Isolation of THIQ Alkaloids from Plant Matrix

Objective: To isolate total alkaloid fraction enriched in THIQs using a self-validating Acid-Base extraction method.

Reagents: Methanol (MeOH), Hydrochloric Acid (HCl, 1M), Ammonium Hydroxide (NH4OH, 25%), Chloroform (CHCl3), Anhydrous Sodium Sulfate.

Step-by-Step Methodology:

-

Extraction: Macerate 100g of dried, powdered plant material in 500mL MeOH for 48 hours. Filter and evaporate to dryness under reduced pressure.

-

Acidification: Resuspend the crude extract in 100mL of 1M HCl. (Verification: pH should be < 2). Partition with 100mL CHCl3 to remove non-alkaloidal lipids. Discard the organic (CHCl3) layer.

-

Basification (Critical Step): Adjust the aqueous phase to pH 9-10 using NH4OH on an ice bath to prevent thermal degradation.

-

Alkaloid Recovery: Extract the basified aqueous phase with CHCl3 (3 x 100mL).

-

Drying: Combine organic layers, dry over anhydrous sodium sulfate, and evaporate.

-

Validation: Perform TLC (Silica gel; Mobile phase: CHCl3:MeOH:NH4OH 90:9:1). Visualize with Dragendorff’s reagent (Orange spots indicate alkaloids).

Protocol B: In Vitro Cytotoxicity Screening (Modified MTT)

Objective: To assess antiproliferative activity while accounting for the redox properties of THIQs.

Note: Standard MTT assays can yield false positives with THIQs due to their intrinsic reducing capability (catechol groups reducing MTT directly). Correction: Use a cell-free blank control containing the compound and MTT reagent to subtract background reduction.

-

Seeding: Plate tumor cells (e.g., HeLa, HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add THIQ test compounds (0.01 - 100 µM) in serial dilutions. Include DMSO vehicle control (<0.5%).

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Dye Addition: Add MTT (0.5 mg/mL). Incubate 4h.

-

Solubilization: Aspirate medium. Add DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm.

-

Calculation: % Viability = [(OD_sample - OD_compound_blank) / (OD_control - OD_blank)] x 100.

-

Experimental Workflow Diagram

Figure 3: Optimized Acid-Base extraction workflow for THIQ isolation.

Toxicology & Safety (ADME-T)

Research involving THIQs requires strict safety protocols due to their potential neurotoxicity.

-

Metabolic Activation: Many THIQs are substrates for CYP2D6. N-methylation in the liver can increase lipophilicity, facilitating BBB transport.

-

Neurotoxicity Warning: Compounds structurally related to MPTP (e.g., 1-benzyl-THIQ) must be handled in a Class II Biosafety Cabinet.

-

Self-Validation: When testing novel THIQs, always assess mitochondrial membrane potential (ΔΨm) using JC-1 dye to rule out non-specific mitochondrial toxicity early in the drug discovery pipeline.

References

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link

-

Naoi, M., Maruyama, W., & Nagy, G. M. (2004). Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease. Neurotoxicology and Teratology, 26(6), 813-820. Link

-

D'Incalci, M., & Galmarini, C. M. (2010). A review of trabectedin (ET-743): a unique mechanism of action. Molecular Cancer Therapeutics, 9(11), 2957–2965. Link

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[1] RSC Advances, 11, 13386-13423. Link

-

Storch, A., et al. (2000). One-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via inhibition of mitochondrial complex I. Biochemical Pharmacology, 60(11), 1673-1683. Link

Sources

Technical Guide: Synthesis and Characterization of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

The following technical guide details the synthesis, characterization, and pharmacological context of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) Hydrochloride . This document is structured for researchers requiring a rigorous, self-validating protocol for laboratory preparation and analysis.

Executive Summary & Pharmacological Context

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) is a pharmacologically significant isomer of the tetrahydroisoquinoline (THIQ) class. Unlike its more common 1-phenyl regioisomer (a DAT/NET reuptake inhibitor), 4-PTIQ exhibits a distinct mechanism of action. It acts as a functional antagonist of methamphetamine-induced dopamine release without possessing strong direct affinity for dopamine D1/D2 receptors or acting as a classical reuptake blocker like cocaine.

This unique profile makes 4-PTIQ a critical probe for distinguishing between vesicular dopamine release mechanisms and transporter-mediated uptake inhibition in addiction models.

Key Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| CAS Number | 75626-12-9 (HCl salt); 89160-45-2 (Base, R-isomer) |

| Molecular Formula | |

| Molecular Weight | 245.75 g/mol (Salt); 209.29 g/mol (Base) |

| Solubility | Soluble in Water, Methanol, DMSO; sparingly soluble in Ether. |

Retrosynthetic Analysis & Strategy

To synthesize the 4-phenyl isomer specifically, one must avoid the Bischler-Napieralski or Pictet-Spengler routes that typically yield 1-substituted products from phenethylamine precursors.

The Core Strategy relies on the Pictet-Spengler cyclization of 2,2-diphenylethylamine .

-

Logic: The 2,2-diphenylethylamine precursor positions the two phenyl rings on the

-carbon relative to the nitrogen. Upon condensation with formaldehyde (C1 source), the iminium ion cyclizes onto one of the phenyl rings. The original

Figure 1: Retrosynthetic logic ensuring C4-substitution via 2,2-diphenylethylamine.

Experimental Protocol: Synthesis of 4-PTIQ HCl

Phase A: Precursor Preparation (If not commercial)

Commercially available 2,2-diphenylethylamine is recommended. If unavailable, reduce 2,2-diphenylacetonitrile using

Phase B: Cyclization (The Core Reaction)

Reagents: 2,2-Diphenylethylamine (1.0 equiv), Paraformaldehyde (1.2 equiv), Concentrated HCl (37%), Formic Acid (Optional co-solvent).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2,2-diphenylethylamine (10 mmol, 1.97 g) in 20 mL of concentrated HCl.

-

Expert Note: If solubility is poor, add 5-10 mL of Formic Acid. This acts as a solvent and promotes the formation of the reactive iminium species.

-

-

Addition: Add Paraformaldehyde (12 mmol, 0.36 g) in one portion.

-

Reaction: Heat the mixture to 90–100°C for 18–24 hours.

-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting amine (

) should disappear, replaced by a slightly higher

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour onto ice (50 g) and basify carefully with 50% NaOH solution until pH > 12.

-

Observation: The free base 4-phenyl-1,2,3,4-tetrahydroisoquinoline will separate as an oil or gummy solid.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with Brine (

mL), dry over anhydrous

-

Phase C: Purification and Salt Formation

-

Purification: The crude oil is often sufficiently pure. If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM

5% MeOH/DCM). -

Salt Precipitation:

-

Dissolve the purified free base (approx. 2.0 g) in a minimum amount of anhydrous Ethanol or Isopropanol (approx. 10 mL).

-

Cool to 0°C in an ice bath.

-

Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) until the solution is acidic (pH ~2).

-

Add excess Diethyl Ether (50 mL) to induce precipitation.

-

Filter the white precipitate, wash with cold ether, and dry under high vacuum.

-

Characterization & Validation

The following data validates the structure of 4-PTIQ HCl.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.10 – 7.40 | Multiplet | 9H | Aromatic Protons (Isoquinoline + Phenyl) | |

| 4.25 | Triplet / dd | 1H | H-4 (Benzylic, diagnostic for 4-subst) | |

| 4.05 | Singlet (Broad) | 2H | H-1 (Isoquinoline Ring) | |

| 3.05 – 3.45 | Multiplet | 2H | H-3 (Adjacent to Nitrogen) | |

| 9.60 | Broad Singlet | 2H | ||

| 139.5, 135.2 | Singlets | - | Quaternary Aromatic Carbons | |

| 126.0 – 129.0 | Multiplets | - | Aromatic CH | |

| 48.5 | Signal | - | C-1 (N-CH2-Ar) | |

| 45.2 | Signal | - | C-3 (N-CH2-CH) | |

| 42.1 | Signal | - | C-4 (CH-Ph) |

Mass Spectrometry (ESI-MS)

-

Calculated Mass (

): 210.13 -

Observed Mass (

): 210.1 -

Fragmentation: Loss of phenyl ring or retro-Diels-Alder cleavage may be observed at higher collision energies.

Melting Point[2][7][9][10]

-

HCl Salt: 230–235°C (Decomposition).

-

Note: Literature values for THIQ salts vary based on hydration and crystal form; decomposition is common above 200°C.

Pharmacological Mechanism of Action

To understand the utility of 4-PTIQ, one must distinguish it from standard DAT inhibitors.

Figure 2: 4-PTIQ specifically antagonizes the methamphetamine-induced efflux of dopamine, distinct from simple uptake inhibition.

Safety and Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) if possible.

-

Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before disposal.

References

-

Synthesis & Class: Pictet-Spengler Reaction of 2,2-diphenylethylamine. Source: Journal of Organic Chemistry.[1][2] (General reference for P-S cyclization mechanics).

-

Pharmacology: Inhibitory effect of 4-phenyltetrahydroisoquinoline on locomotion and dopamine release induced by micro-injection of methamphetamine. Source: PubMed / Neuropharmacology.

-

Chemical Data: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Product Data. Source: PubChem CID 128944.

-

Structural Validation: NMR Spectra of Tetrahydroisoquinoline Derivatives. Source: AIST Spectral Database (SDBS). (General THIQ spectral data).

Sources

A Senior Application Scientist's Guide to the Molecular Modeling of 4-Phenyl-Tetrahydroisoquinoline Derivatives in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] The introduction of a phenyl group at the 4-position creates a distinct class of molecules with significant therapeutic potential, targeting a diverse range of proteins including dopamine receptors, phosphodiesterases (PDEs), and protein kinases.[3][4][5][6] This guide provides an in-depth technical overview of the molecular modeling strategies and computational workflows employed to elucidate the structure-activity relationships (SAR) and guide the design of novel 4-phenyl-tetrahydroisoquinoline derivatives.

The Versatility of the 4-Phenyl-THIQ Scaffold: A Multi-Target Landscape

The therapeutic promise of 4-phenyl-THIQ derivatives stems from their ability to interact with a variety of biological targets. This versatility makes them attractive candidates for drug development in several disease areas:

-

Neuropharmacology: A primary focus has been the development of these compounds as dopamine receptor ligands, particularly as antagonists for the D1 receptor, offering potential treatments for neurological and psychiatric disorders.[3][7][8] They have also been investigated as dual dopamine and norepinephrine reuptake inhibitors.[5]

-

Oncology: The 4-phenyl-THIQ core has been explored for its anti-cancer properties. Studies have demonstrated its potential as KRas and tubulin polymerization inhibitors, as well as anti-angiogenesis agents targeting VEGF receptors.[9][10][11][12]

-

Inflammatory Diseases: Derivatives of the THIQ scaffold have been designed as potent and selective PDE4 inhibitors for the treatment of inflammatory conditions like psoriasis.[4][6]

-

Other Therapeutic Areas: The adaptability of the scaffold has led to investigations into its utility as anti-diabetic agents targeting glucokinase, and as antivirals, specifically as HIV-1 reverse transcriptase inhibitors.[13][14]

The successful application of molecular modeling in these diverse therapeutic areas underscores the power of computational techniques to rationalize experimental observations and predict the biological activity of novel 4-phenyl-THIQ derivatives.

Core Molecular Modeling Workflow for 4-Phenyl-THIQ Derivatives

A typical computational drug design project for this class of compounds follows a multi-step, integrated workflow. Each step provides unique insights that collectively guide the design of more potent and selective molecules.

Caption: A typical integrated workflow for the molecular modeling of 4-phenyl-THIQ derivatives.

Conformational Analysis: Understanding the Scaffold's Flexibility

Expertise & Experience: Before any advanced modeling, it is crucial to understand the conformational preferences of the 4-phenyl-THIQ scaffold. The tetrahydroisoquinoline ring typically adopts a half-chair conformation, and the orientation of the 4-phenyl group relative to this ring is a key determinant of biological activity.[7][15]

Protocol:

-

Structure Generation: Build the 3D structure of the parent 4-phenyl-THIQ molecule using a molecular builder.

-

Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) for organic molecules.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved through techniques like dihedral angle driving or molecular dynamics simulations at high temperatures.

-

Energy Minimization: Minimize the energy of each identified conformer to find the nearest local energy minimum.

-

Analysis: Analyze the population of low-energy conformers to understand the preferred orientations of the phenyl ring (e.g., pseudo-equatorial vs. pseudo-axial) and the puckering of the THIQ ring.[7]

Trustworthiness: The results of the conformational analysis should be validated by comparing them with experimental data where available, such as X-ray crystal structures or NMR spectroscopic data.[7][15]

Pharmacophore Modeling: Defining the Key Chemical Features

Expertise & Experience: Pharmacophore modeling is a powerful technique for identifying the essential chemical features required for biological activity, especially when a high-resolution structure of the target protein is unavailable. For 4-phenyl-THIQ derivatives targeting dopamine receptors, key pharmacophoric features often include a protonatable nitrogen, aromatic rings, and hydrogen bond donors/acceptors from substituents.[16][17]

Protocol:

-

Ligand Set Selection: Curate a set of active and inactive 4-phenyl-THIQ derivatives with known biological data.

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.

-

Feature Definition: Define the pharmacophoric features to be considered (e.g., hydrogen bond acceptor/donor, aromatic ring, hydrophobic center, positive ionizable).

-

Model Generation: Use a pharmacophore generation algorithm (e.g., HipHop, PHASE) to identify a common feature arrangement that is present in the active molecules but absent in the inactive ones.

-

Model Validation: Validate the generated pharmacophore model using a test set of molecules with known activities that were not used in model generation.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. scispace.com [scispace.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

Technical Guide: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride as a Norepinephrine Potentiator

The following technical guide details the pharmacological profile, synthesis, and experimental validation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) as a norepinephrine potentiator.

Executive Summary

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a pharmacologically active scaffold derived from the antidepressant Nomifensine .[1] Unlike its parent compound, 4-PTIQ lacks the 8-amino group associated with Nomifensine’s immune-mediated hemolytic anemia, rendering it a critical probe for studying monoaminergic neurotransmission with an improved safety profile.[1]

Functionally, 4-PTIQ acts as a norepinephrine (NE) potentiator primarily through the inhibition of the Norepinephrine Transporter (NET).[1] By blocking the reuptake of NE into the presynaptic terminal, it amplifies the synaptic concentration of the neurotransmitter, thereby potentiating adrenergic signaling. This guide provides a comprehensive analysis of its chemical synthesis, mechanism of action, and validated experimental protocols for its application in drug discovery.

Chemical Architecture & Synthesis

Structural Pharmacology (SAR)

The position of the phenyl ring on the tetrahydroisoquinoline (TIQ) core is the determinant of its pharmacological class:

-

1-Phenyl-TIQ: Often synthesized via Pictet-Spengler reactions; structurally related to naturally occurring alkaloids.[1]

-

4-Phenyl-TIQ: The core scaffold of Nomifensine and Diclofensine.[1] The 4-phenyl substitution creates a rigid steric bulk that mimics the spatial arrangement of monoamines in the uptake channel, conferring high affinity for NET and DAT (Dopamine Transporter).[1]

Synthesis Protocol: Intramolecular Friedel-Crafts Cyclization

Unlike 1-substituted TIQs, the 4-phenyl isomer cannot be accessed via standard Pictet-Spengler condensation.[1] The most robust route involves the acid-mediated cyclization of an amino-alcohol precursor.[1]

Step-by-Step Methodology

Precursor: 2-(Benzylamino)-1-phenylethanol.[1] Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).[1]

-

Preparation of Precursor: React styrene oxide with benzylamine to yield 2-(benzylamino)-1-phenylethanol.[1] Alternatively, reduce 2-(benzylamino)-1-phenylethanone.[1]

-

Cyclization:

-

Dissolve 2-(benzylamino)-1-phenylethanol (10 mmol) in dichloromethane (DCM) (optional co-solvent).

-

Slowly add concentrated H₂SO₄ (15 mL) at 0°C under inert atmosphere (N₂).

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. The acid catalyzes the intramolecular Friedel-Crafts alkylation, closing the ring between the benzyl group and the benzylic alcohol position.[1]

-

-

Workup:

-

Salt Formation:

Visualizing the Synthesis Pathway

Caption: Synthesis of 4-PTIQ via acid-mediated Friedel-Crafts cyclization of an amino-alcohol precursor.

Mechanism of Action: Norepinephrine Potentiation

4-PTIQ functions as a reuptake inhibitor .[1] By binding to the Norepinephrine Transporter (NET) on the presynaptic membrane, it prevents the clearance of NE from the synaptic cleft. This results in an increased dwell time and concentration of NE, "potentiating" the signal at postsynaptic

Distinction from Releasers: Unlike amphetamines, 4-PTIQ does not primarily reverse the transporter to release cytosolic NE.[1] It acts as a blocker, similar to tricyclic antidepressants (e.g., Desipramine) but with a distinct chemical scaffold.

Signaling Pathway Diagram

Caption: 4-PTIQ blocks the NET transporter, preventing NE clearance and potentiating postsynaptic signaling.

Experimental Validation Protocols

To validate 4-PTIQ as a potentiator, the following self-validating protocols should be employed.

In Vitro [³H]-Norepinephrine Uptake Assay

This assay quantifies the potency (IC₅₀) of 4-PTIQ in inhibiting NET.[1]

Reagents:

-

Buffer: Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

-

Radioligand: levo-[7-³H]-Norepinephrine.[1]

-

Tissue: Rat frontal cortex synaptosomes (rich in NET).[1]

Protocol:

-

Preparation: Homogenize rat frontal cortex in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet synaptosomes. Resuspend in KRH buffer.

-

Incubation:

-

Aliquot synaptosomes (50 µg protein) into tubes.

-

Add 4-PTIQ (Concentration range:

M to -

Pre-incubate for 10 min at 37°C.

-

Add [³H]-NE (final concentration 10 nM) and incubate for 5 min.

-

-

Termination: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC₅₀ using non-linear regression. Define "Specific Uptake" as Total Uptake minus uptake in the presence of 10 µM Desipramine (positive control).

Data Presentation: Comparative Potency

The following table summarizes expected inhibitory constants (

| Compound | Target | IC₅₀ (nM) | Mechanism | Reference Note |

| 4-PTIQ | NET | 15 - 40 | Reuptake Inhibitor | Potent, selective scaffold |

| 4-PTIQ | DAT | 60 - 100 | Reuptake Inhibitor | Moderate affinity |

| Nomifensine | NET/DAT | 10 - 20 | Dual Inhibitor | Parent compound |

| Desipramine | NET | 2 - 5 | Reuptake Inhibitor | Standard selective control |

Safety & Toxicology Profile

Research integrity requires distinguishing 4-PTIQ from toxic analogues.

-

Hemolytic Anemia: The immunotoxicity of Nomifensine is linked to the metabolic oxidation of its 8-amino group into a reactive quinone-imine. 4-PTIQ lacks this amino group , significantly reducing the risk of forming these specific immunogenic haptens.[1]

-

Neurotoxicity (MPTP Comparison):

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Neurotoxic due to MAO-B conversion to MPP⁺.[1][2]

-

4-PTIQ: Being a tetrahydroiso quinoline (not pyridine) and lacking the N-methyl group required for optimal MAO-B substrate affinity in the MPTP pathway, 4-PTIQ is generally not associated with nigrostriatal degeneration in standard models.[1] It is often used as a control to demonstrate that the TIQ scaffold itself is not inherently neurotoxic without specific metabolic activation features.[1]

-

References

-

Synthesis & Pharmacology: Brossi, A., et al. "Cherylline, a 4-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloid."[3] Journal of Organic Chemistry, 1970.[3] Link (Describes the Friedel-Crafts cyclization route for 4-phenyl-TIQ derivatives).[1]

-

Mechanism & Potentiation: Tu, Z., et al. "4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry, 2009.[4] (Details the SAR of the 4-phenyl scaffold for NET/DAT inhibition).

-

Metabolic Safety: Yu, J., et al. "4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (Nomifensine) in Liver Microsomes...[4] Evidence of Bioactivation."[4][5] Drug Metabolism and Disposition, 2010. Link (Clarifies the role of the aniline moiety in toxicity, distinguishing it from the core 4-PTIQ scaffold).

-

Behavioral Interaction: Alburges, M. E., et al. "Nomifensine and its structural analogues... effects on methamphetamine-induced dopamine release."[] Brain Research, 2012. (Discusses the complex interaction of 4-PTIQ with amphetamines, noting both antagonistic and potentiating reports).

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate controlled, regioselective carbopalladation for the one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01539C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantifying Central Catecholamine Dynamics with 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) Using In Vivo Microdialysis

Abstract

This guide provides a comprehensive framework for utilizing in vivo microdialysis to investigate the neurochemical effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ), a known inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[1][2] By monitoring the extracellular concentrations of these neurotransmitters in specific brain regions of freely moving subjects, researchers can elucidate the pharmacodynamic profile of 4-PTIQ and its potential as a modulator of adrenergic signaling. We present detailed, field-proven protocols covering stereotaxic surgery, microdialysis sampling, and sample analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), alongside essential guidance on data interpretation and experimental validation.

Scientific Background and Rationale

The study of adrenergic neurotransmission in the central nervous system (CNS) is critical for understanding its role in physiological regulation, including blood pressure, stress responses, and cognitive functions. The enzyme Phenylethanolamine N-methyltransferase (PNMT) plays a pivotal role in this system by catalyzing the S-adenosylmethionine (SAM)-dependent methylation of norepinephrine to form epinephrine.[1][2]

Compounds from the 1,2,3,4-tetrahydroisoquinoline (THIQ) class have been identified as potent inhibitors of PNMT.[3][4] 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) is a specific derivative within this class. Its hydrochloride salt form ensures aqueous solubility, making it suitable for systemic administration in preclinical studies.

Causality of Experimental Choice: The central hypothesis when administering a PNMT inhibitor like 4-PTIQ is a resultant shift in the norepinephrine/epinephrine equilibrium. Specifically, inhibition of PNMT is expected to decrease the synthesis and subsequent extracellular concentration of epinephrine, while potentially causing an accumulation of its immediate precursor, norepinephrine.

In vivo microdialysis stands as the gold-standard technique for this investigation. It allows for the direct sampling of neurotransmitters from the brain's extracellular fluid in awake and behaving animals, providing unparalleled insight into real-time neurochemical changes post-drug administration.[5][6] This contrasts with post-mortem tissue analysis, which offers only a terminal snapshot and is prone to artifact. The dialysate samples can then be analyzed with high sensitivity and selectivity using HPLC-ECD.[7][8][9]

Caption: Catecholamine biosynthesis pathway and the inhibitory action of 4-PTIQ.

Materials and Reagents

| Category | Item | Recommended Supplier/Specifications |

| Test Compound | 4-Phenyl-1,2,3,4-tetrahydroisoquinoline HCl | Purity >98% |

| Vehicle | Sterile Saline (0.9% NaCl) or as per solubility test | USP Grade |

| Animals | Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) | Charles River, Taconic |

| Surgical | Stereotaxic Frame, Anesthesia System (Isoflurane), Micro-drill, Animal heating pad | Stoelting, Kent Scientific |

| Guide Cannulae (CMA or equivalent) | CMA Microdialysis, Amuza | |

| Bone Screws, Dental Cement | Fine Science Tools | |

| Microdialysis | Microdialysis Probes (e.g., 2mm membrane for rats) | CMA Microdialysis, Amuza |

| Microinfusion Pump, Liquid Swivel, Counter-balanced arm | Harvard Apparatus, Instech | |

| Fraction Collector (refrigerated) | Eldex, Bio-Rad | |

| Perfusate | Artificial Cerebrospinal Fluid (aCSF) | Prepare fresh: 147mM NaCl, 2.7mM KCl, 1.2mM CaCl₂, 1.0mM MgCl₂, pH 7.4 |

| Analysis | HPLC System with Electrochemical Detector (ECD) | Agilent, Shimadzu, Thermo Scientific |

| Analytical Column (e.g., C18 reverse-phase, 3 µm) | Waters, Phenomenex | |

| Catecholamine Standards (NE, Epi) | Sigma-Aldrich | |

| Mobile Phase Reagents | HPLC Grade | |

| Perchloric Acid (PCA) with EDTA | For sample stabilization |

Experimental Workflow Overview

A successful study requires meticulous planning and execution across several stages. The overall workflow is designed to minimize animal stress and ensure data integrity.

Caption: End-to-end experimental workflow for in vivo microdialysis studies.

Detailed Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

Rationale: Precise, aseptic surgical implantation of a guide cannula is paramount for accurate probe placement in the target brain region and for the well-being of the animal. The coordinates must be determined from a reliable brain atlas (e.g., Paxinos & Watson) and adjusted for the specific animal's skull landmarks (Bregma and Lambda).

-

Anesthesia and Preparation: Anesthetize the animal with isoflurane (5% for induction, 1.5-2.5% for maintenance). Confirm lack of pedal reflex. Place the animal in the stereotaxic frame, ensuring the head is level.[5] Apply ophthalmic ointment to prevent eye dryness. Shave and sterilize the scalp with betadine and ethanol.

-

Incision and Exposure: Make a midline sagittal incision to expose the skull. Gently retract the periosteum to visualize Bregma and Lambda.

-

Coordinate Targeting: Identify the stereotaxic coordinates for the target region (e.g., Hypothalamus). Drill a burr hole at the target anteroposterior (AP) and mediolateral (ML) coordinates.[5]

-

Anchor Screw Placement: Drill 2-3 additional holes for miniature anchor screws, taking care not to penetrate the dura mater.[10]

-

Cannula Implantation: Lower the guide cannula to the predetermined dorsoventral (DV) coordinate.

-

Fixation: Secure the cannula and anchor screws to the skull using dental cement. Ensure the cement forms a solid, smooth cap.

-

Post-Operative Care: Insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal for 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure

Rationale: This protocol is designed to collect extracellular fluid samples under basal conditions and then following pharmacological intervention, allowing for a within-subjects comparison of neurotransmitter levels.

-

Setup: Gently restrain the animal and remove the dummy cannula. Slowly insert the microdialysis probe (of the correct length) into the guide cannula.

-

Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1.0 - 2.0 µL/min).[11] Place the animal in a behavior bowl connected to a liquid swivel and counter-balanced arm to allow free movement.

-

Equilibration: Allow the system to equilibrate for at least 2 hours. This "wash-out" period is critical to allow the tissue to recover from the probe insertion trauma.

-

Baseline Collection: Begin collecting dialysate samples into vials containing a small amount of antioxidant/stabilizer solution (e.g., 5 µL of 0.1 M PCA). Collect samples every 20 minutes.

-

Establishing Stability: Analyze the baseline samples (or use an online analyzer if available). A stable baseline is achieved when neurotransmitter levels in 3-4 consecutive samples vary by less than 15-20%.

-

Compound Administration: Once a stable baseline is confirmed, administer 4-PTIQ-HCl (dissolved in vehicle) via the desired route (e.g., intraperitoneal injection, i.p.). Administer an equivalent volume of vehicle to a control group of animals.

-

Post-Administration Collection: Continue collecting dialysate samples at the same interval for 2-4 hours to capture the full time-course of the drug's effect.

-

Sample Storage: Immediately after collection, cap and freeze all samples at -80°C until analysis.

Protocol 3: Sample Analysis by HPLC-ECD

Rationale: HPLC-ECD is a highly sensitive method for quantifying electrochemically active compounds like catecholamines.[7][9] The separation is achieved on a reverse-phase column, and detection is performed by measuring the current generated as the analytes are oxidized at a glassy carbon electrode.[12]

-

System Preparation: Prepare the mobile phase (e.g., a phosphate buffer with an ion-pairing agent like octanesulfonic acid, EDTA, and methanol).[12] Degas the mobile phase thoroughly. Equilibrate the HPLC system and column until a stable baseline is achieved on the detector.

-

ECD Settings: Set the potential of the working electrode to a level sufficient to oxidize norepinephrine and epinephrine (e.g., +650 to +750 mV vs. Ag/AgCl reference electrode).

-

Standard Curve: Prepare a series of standards of known concentrations for norepinephrine and epinephrine. Inject these standards to generate a standard curve (Peak Area vs. Concentration). This is essential for accurate quantification.

-

Sample Analysis: Thaw the dialysate samples. Centrifuge if necessary. Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.

-

Quantification: Identify the peaks for norepinephrine and epinephrine based on their retention times compared to the standards. Quantify the concentration in each sample using the standard curve.

Data Analysis and Expected Outcomes

-

Calculate Basal Levels: Average the concentrations from the 3-4 stable baseline samples for each animal to establish the pre-drug basal level (100%).

-

Normalize Data: Express all post-administration data points as a percentage of the animal's own basal level. This normalization minimizes inter-animal variability.

-

Statistical Analysis: Use appropriate statistical tests (e.g., two-way repeated measures ANOVA) to compare the effects of 4-PTIQ treatment versus vehicle over time.

-

Data Presentation: Plot the data as a time-course graph (Mean % Baseline ± SEM vs. Time).

Expected Results: Following systemic administration of an effective dose of 4-PTIQ, a clear neurochemical signature is anticipated:

-

Epinephrine: A significant decrease from baseline levels.

-

Norepinephrine: A significant increase from baseline levels, as its conversion to epinephrine is blocked.

| Analyte | Treatment Group | Basal (fmol/20µL) | Peak Effect (% of Basal) |

| Norepinephrine | Vehicle | 5.2 ± 0.6 | 105 ± 8% |

| 4-PTIQ (10 mg/kg) | 5.5 ± 0.7 | 185 ± 22% | |

| Epinephrine | Vehicle | 1.8 ± 0.3 | 98 ± 11% |

| 4-PTIQ (10 mg/kg) | 1.9 ± 0.4 | 45 ± 9% | |

| Table represents hypothetical but scientifically plausible data. *p < 0.05 vs. Vehicle. |

System Validation and Controls

To ensure the trustworthiness and scientific rigor of the data, the following validation steps are mandatory.

-

Probe Recovery Calibration: The concentration in the dialysate is only a fraction of the true extracellular concentration. Determine the in vitro recovery of your probes before implantation by placing them in a standard solution of known concentration. For more advanced studies, in vivo calibration methods like no-net-flux or retrodialysis should be employed to determine the absolute extracellular concentrations.[13]

-

Vehicle Controls: Always run a parallel group of animals that receive only the vehicle solution. This control is essential to confirm that the observed changes are due to the pharmacological action of 4-PTIQ and not due to the injection stress or other confounding factors.

-

Histological Verification: After the experiment, euthanize the animal and perfuse the brain. Section the brain and use staining (e.g., Cresyl Violet) to verify that the microdialysis probe was accurately located in the intended target region. Experiments with incorrect placements should be excluded from the final analysis.

References

- Google Patents. (n.d.). 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.

-

JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments. Retrieved from [Link]

-

Chen, C. H., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 159-172. Retrieved from [Link]

-

Office of Science, U.S. Department of Energy. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Retrieved from [Link]

-

Grunewald, G. L., et al. (1987). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 30(2), 342-348. Retrieved from [Link]

-

Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837-843. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]

-

Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 836-842. Retrieved from [Link]

-

Amuza Inc. (n.d.). HPLC-ECD Catecholamine Analysis Methods. Retrieved from [Link]

-

Maruyama, W., et al. (2006). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Neuroscience Letters, 392(1-2), 135-138. Retrieved from [Link]

-

Sabri, A., et al. (2002). Mechanisms of protease-activated receptor-4 actions in cardiomyocytes. Role of Src tyrosine kinase. Journal of Biological Chemistry, 277(33), 29504-29511. Retrieved from [Link]

-

Leggas, M., et al. (2008). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmacological and Toxicological Methods, 58(2), 154-159. Retrieved from [Link]

-

Grunewald, G. L., et al. (2008). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 1(2), 47-51. Retrieved from [Link]

-

Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447-462. Retrieved from [Link]

-

ResearchGate. (n.d.). Inotropic effects of epinephrine and norepinephrine. Retrieved from [Link]

-

Pendleton, R. G., et al. (1976). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-.alpha.-methylbenzylamine. Journal of Medicinal Chemistry, 19(2), 227-230. Retrieved from [Link]

-

Mus L., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 493. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Shon, K. (2007). In-vivo monitoring of catecholamines in rat brain microdialysates after the optimization of an HPLC-ECD and a CE-LIF method. Dissertation, University of Muenster. Retrieved from [Link]

-

JoVE. (2019). Stereotaxic Surgery for Implantation of Microelectrode Arrays in the Common Marmoset (Callithrix jacchus). Journal of Visualized Experiments. Retrieved from [Link]

-

JoVE. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments. Retrieved from [Link]

-

Guinot, P. G., et al. (2014). Impact of epinephrine and norepinephrine on two dynamic indices in a porcine hemorrhagic shock model. Journal of Trauma and Acute Care Surgery, 77(4), 564-569. Retrieved from [Link]

-

Yao, S. K., et al. (1995). Opposing effects of plasma epinephrine and norepinephrine on coronary thrombosis in vivo. Circulation, 91(4), 1135-1142. Retrieved from [Link]

-

RSC Publishing. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Retrieved from [Link]

-

Neupsy Key. (2017). Realization of the Stereotaxic Surgery. Retrieved from [Link]

-

ResearchGate. (2015). How to best detect catecholamines HPLC? Retrieved from [Link]

-

Lunn, M. L., et al. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience, 4(5), 856-863. Retrieved from [Link]

-

PubMed Central. (n.d.). Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models. Retrieved from [Link]

-

Zhou, J. X., et al. (2002). Effects of norepinephrine, epinephrine, and norepinephrine-dobutamine on systemic and gastric mucosal oxygenation in septic shock. World Journal of Gastroenterology, 8(5), 929-932. Retrieved from [Link]

-

Amuza Inc. (2020). Benefits using HPLC-ECD for neurotransmitter detection. YouTube. Retrieved from [Link]

-

Levy, B., et al. (2018). Epinephrine Versus Norepinephrine for Cardiogenic Shock After Acute Myocardial Infarction. Journal of the American College of Cardiology, 72(2), 173-182. Retrieved from [Link]

Sources

- 1. aps.anl.gov [aps.anl.gov]

- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diglib.uibk.ac.at [diglib.uibk.ac.at]

- 9. m.youtube.com [m.youtube.com]

- 10. Realization of the Stereotaxic Surgery | Neupsy Key [neupsykey.com]

- 11. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PT) in MPTP Neuroprotection Studies

This Application Note and Protocol Guide details the use of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PT) as a pharmacological probe in the MPTP-induced Parkinson’s disease model.

Introduction & Mechanism of Action

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is the gold standard for simulating dopaminergic neurodegeneration in Parkinson’s Disease (PD). However, MPTP itself is not the active toxin. It acts as a pro-toxin that must undergo a two-step bioactivation:

-

Glial Activation: MPTP is converted to MPP+ by Monoamine Oxidase B (MAO-B) in astrocytes.

-

Neuronal Uptake: MPP+ is released into the extracellular space and is selectively transported into dopaminergic neurons via the Dopamine Transporter (DAT) .

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PT) is a potent, selective Dopamine Reuptake Inhibitor (DRI) . In this experimental context, 4-PT serves as a "gatekeeper" antagonist. By blocking DAT, 4-PT prevents the entry of the toxic metabolite MPP+ into the neuron, thereby preventing mitochondrial complex I inhibition and subsequent apoptosis.

Key Application: Researchers use 4-PT to validate DAT-dependency in neurotoxicity studies. If a novel toxin or experimental condition is blocked by 4-PT, the mechanism is confirmed to be dependent on dopamine transporter uptake.

Figure 1: Mechanism of MPTP toxicity and the protective blockade by 4-PT at the Dopamine Transporter.

Experimental Design & Protocol

Objective: To assess the neuroprotective efficacy of 4-PT against MPTP-induced striatal dopamine depletion and nigral cell loss.

Animal Model:

-

Species: Mouse (C57BL/6J strain is required as other strains are resistant to MPTP).

-

Age: 8–10 weeks (Young adults).

-

Sex: Male (Females are less sensitive to MPTP due to estrogen protection).

Reagent Preparation:

-

MPTP-HCl: Dissolve in sterile 0.9% saline to a final concentration of 2 mg/mL (calculated as free base). Safety Warning: MPTP is a potent neurotoxin. Handle in a fume hood with double gloves.

-

4-PT Hydrochloride: Dissolve in sterile 0.9% saline.

-

Target Dose: 10–20 mg/kg (i.p.).

-

Concentration: 1–2 mg/mL.

-

Step-by-Step Protocol:

| Step | Phase | Action | Rationale |

| 1 | Acclimatization | House mice for 7 days with 12h light/dark cycle. | Reduces stress-induced variability in dopamine levels. |

| 2 | Grouping | Randomize into 4 groups (n=10/group): 1. Vehicle/Saline 2. MPTP Only 3. 4-PT + MPTP 4. 4-PT Only | Ensures proper controls for toxin, protection, and drug safety. |

| 3 | Pre-Treatment | Inject 4-PT (10 mg/kg, i.p.) 30 minutes prior to MPTP. | Ensures DAT blockade is established before MPP+ generation. |

| 4 | Toxin Admin | Inject MPTP (20 mg/kg, i.p.) . Repeat 4x at 2-hour intervals (Acute Protocol). | Standard acute regimen to induce ~70% striatal DA loss. |

| 5 | Post-Care | Place cages on heating pads (30°C) for 24h post-injection. | MPTP causes acute hypothermia; thermoregulation prevents non-specific mortality. |

| 6 | Survival | Monitor animals for 7 days. | Allows time for degeneration of terminals and clearance of acute drug effects. |

| 7 | Harvest | Sacrifice via rapid decapitation. Dissect Striatum (for HPLC) and fix Midbrain (for IHC). | Rapid processing prevents dopamine degradation. |

Data Analysis & Expected Results

A. HPLC-ECD Analysis (Striatal Dopamine) Measure levels of Dopamine (DA) and metabolites (DOPAC, HVA).

| Group | Dopamine (% Control) | Interpretation |

| Vehicle | 100% ± 5% | Baseline integrity. |

| MPTP Only | 30% ± 10% | Successful lesioning of terminals. |

| 4-PT + MPTP | 85% - 95% | Significant Protection. DAT blockade prevented MPP+ entry. |

| 4-PT Only | 98% ± 5% | 4-PT is not neurotoxic at this dose. |

B. Immunohistochemistry (Substantia Nigra) Stain for Tyrosine Hydroxylase (TH) . Count TH+ neurons in the Substantia Nigra pars compacta (SNpc).

-

MPTP Only: Significant reduction (~50% loss) of TH+ neurons.

-

4-PT + MPTP: Preservation of TH+ neuron density comparable to Vehicle.

Troubleshooting & Validation

-

Issue: Lack of MPTP Toxicity.

-

Cause: Wrong mouse strain (must be C57BL/6) or MPTP degradation.

-

Fix: Use fresh MPTP; verify strain genotype.

-

-

Issue: 4-PT Fails to Protect.

-

Cause: Incorrect timing. 4-PT has a relatively short half-life compared to the full conversion time of MPTP.

-

Fix: Ensure 4-PT is administered before every MPTP injection if using a multi-dose regimen, or increase dose to 20 mg/kg.

-

-

Issue: Hyperactivity in 4-PT Group.

-

Cause: 4-PT is a psychostimulant (DRI).

-

Note: Transient hyperactivity is expected and confirms the drug is active and engaging DAT.

-

References

-

Tateyama, M., et al. (1993). "4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release." European Journal of Pharmacology, 240(1), 51-56.

- Establishes 4-PT as a functional inhibitor of DAT-medi

-

Jackson-Lewis, V., & Przedborski, S. (2007). "Protocol for the MPTP mouse model of Parkinson's disease." Nature Protocols, 2(1), 141-151.

- The authoritative protocol for MPTP preparation, administr

-

Abe, K., et al. (2001). "Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives on MPTP-induced parkinsonism." Biological & Pharmaceutical Bulletin, 24(10).

- Demonstrates the structural requirements for TIQ deriv

- Gainetdinov, R. R., et al. (1997). "Dopamine transporter is required for the inducing of MPTP neurotoxicity in mice." Brain Research, 769(1), 151-156. Foundational proof that blocking DAT (the mechanism of 4-PT) prevents MPTP toxicity.

High-Affinity Binding Assays for 4-Phenyl-1,2,3,4-Tetrahydroisoquinolines (4-PTIQ)

Introduction & Pharmacological Context

The 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) scaffold represents a privileged chemical class in neuropsychopharmacology. Unlike simple phenethylamines, the rigidified structure of 4-PTIQs restricts conformational freedom, often conferring high affinity and selectivity for monoamine transporters.

Historically exemplified by Nomifensine and Diclofensine , this class functions primarily as Monoamine Reuptake Inhibitors (MRIs) . They elevate synaptic concentrations of dopamine (DA) and norepinephrine (NE) by blocking their respective transporters (DAT and NET).

Why This Assay Matters

For drug developers, the 4-PTIQ scaffold offers a tunable platform. Subtle substitutions on the 4-phenyl ring or the isoquinoline nitrogen can drastically shift selectivity between DAT, NET, and SERT. Therefore, radioligand binding assays are the first-line screen to determine the affinity constant (

Mechanistic Overview

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft, which is the biological basis for the assay described below.

Figure 1: Mechanism of Action. 4-PTIQs competitively bind to the transporter (DAT/NET), preventing the reuptake of neurotransmitters and potentiating downstream signaling.

Critical Experimental Considerations (The "Why")

Before beginning the protocol, consider these three factors critical to 4-PTIQ assays. Failure to address these will result in poor data quality.

A. The Lipophilicity Trap (Filter Binding)

4-PTIQs are lipophilic amines. They have a high tendency to adhere non-specifically to glass fiber filters (GF/B or GF/C), creating artificially high background signal.

-

Solution: You must presoak filters in 0.05% - 0.5% Polyethyleneimine (PEI) . PEI is a cationic polymer that masks the negative charges on the glass fibers, repelling the positively charged amine ligands.

B. Sodium Dependence

Monoamine transporters are

-

Solution: Ensure your binding buffer contains physiological sodium (typically 120 mM NaCl). Using a simple Tris-only buffer will abolish specific binding for this target class.

C. Radioligand Selection[1][2]

-

For DAT: Use

WIN 35,428 (CFT) . It is superior to -

For NET: Use

Nisoxetine .[1][2][3][4] It is highly selective for NET (

Detailed Protocol: DAT Binding Assay

Objective: Determine the affinity (

Materials

-

Radioligand:

WIN 35,428 (Specific Activity: ~80 Ci/mmol). -

Non-Specific Binding (NSB) Determinator: Mazindol (10

M) or Nomifensine (10 -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 at 25°C.

-

Filters: Whatman GF/B filters, presoaked in 0.1% PEI for >1 hour.

Step-by-Step Workflow

Step 1: Membrane Preparation

-

Dissect rat striata on ice.

-

Homogenize in 10 volumes of ice-cold Assay Buffer using a Polytron (setting 6, 10 sec).

-

Centrifuge at 48,000 x g for 20 mins at 4°C.

-

Discard supernatant. Resuspend pellet in fresh buffer and centrifuge again (Wash step).

-

Resuspend final pellet to a protein concentration of approximately 0.5 mg/mL .

Step 2: Assay Assembly (96-well Plate)

Set up the plate on ice. Total volume per well: 250

| Component | Volume | Final Conc. | Purpose |

| Buffer / Drug | 25 | Varying | Test Compound (10 pM - 10 |

| Radioligand | 25 | ~5 nM | |

| Blocker (NSB Wells) | 25 | 10 | Mazindol (Defines background) |

| Membranes | 200 | ~40 | Source of DAT |

Step 3: Incubation

-

Initiate reaction by adding membranes.

-

Incubate for 2 hours at 4°C (ice bath).

-

Note: 4°C is preferred for

WIN 35,428 to minimize degradation and transporter internalization if using whole cells, though 25°C is acceptable for membranes.

-

Step 4: Termination & Filtration[6]

-

Place PEI-soaked filters onto the harvester (e.g., Brandel or PerkinElmer).

-

Rapidly filter the reaction mix.[6]

-

Wash 3 x 4 mL with ice-cold Assay Buffer.

-

Speed is key: The wash step must be completed within 10 seconds to prevent dissociation of the bound ligand.

-

-

Dry filters, add scintillation cocktail, and count (LSC).

Detailed Protocol: NET Binding Assay

Objective: Determine the affinity (

Materials

-

Radioligand:

Nisoxetine (Specific Activity: ~80 Ci/mmol). -

NSB Determinator: Desipramine (1

M) or Mazindol (10 -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow Differences

The workflow mirrors the DAT assay with these specific adjustments:

-

Incubation: Incubate for 4 hours at 4°C or 1 hour at 25°C .

Nisoxetine has slow association kinetics; equilibrium must be reached. -

Membrane Concentration: The frontal cortex has lower transporter density than the striatum. Use ~100-200

g protein/well .

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data must be converted to specific binding.

-

Specific Binding = (Total Binding in well) - (Mean NSB).

-

Fit the specific binding data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism):

-

Convert

to- = Concentration of radioligand used (nM).[7]

- = Dissociation constant of the radioligand (determined experimentally via Saturation Binding).

Experimental Workflow Visualization

Figure 2: Standard Radioligand Binding Workflow. Note the parallel preparation of PEI-soaked filters, a critical step for lipophilic 4-PTIQ compounds.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (>50%) | Ligand sticking to filters. | Increase PEI concentration to 0.3% or 0.5%. Ensure filters soak for at least 1 hour. |

| Low Total Counts | Radioligand degradation or low protein. | Check specific activity. Increase membrane protein amount. Ensure Na+ is present in buffer. |

| Hill Slope < 0.8 | Negative cooperativity or multiple sites. | 4-PTIQs may bind to both high and low-affinity states of DAT. Ensure fresh membranes; freezing can alter conformational states. |

| Non-equilibrium conditions. | Extend incubation time. Check if ligand depletes (>10% bound) – if so, increase reaction volume or decrease protein. |

References

-

Tuomisto, J. (1977). Nomifensine and its derivatives as possible tools for studying amine uptake.[8] European Journal of Pharmacology, 42(1), 101-106. Link

-

Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]Nisoxetine: a new radioligand for norepinephrine uptake sites in brain.[8][9] European Journal of Pharmacology, 191(2), 239-243. Link

-